molecular formula C17H24N4OS B15118353 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B15118353
M. Wt: 332.5 g/mol
InChI Key: DAUIPRDCRRZNIY-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a combination of a thiadiazole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions The piperazine ring is then introduced through nucleophilic substitution reactions, where the thiadiazole intermediate reacts with a suitable piperazine derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine can undergo a variety of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structural properties could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine can be compared with other compounds that feature similar structural motifs, such as:

    1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: Lacks the methoxy group, which could affect its reactivity and biological activity.

    1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a methoxy group could lead to different chemical and biological properties.

Properties

Molecular Formula

C17H24N4OS

Molecular Weight

332.5 g/mol

IUPAC Name

2-tert-butyl-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H24N4OS/c1-17(2,3)15-18-19-16(23-15)21-11-9-20(10-12-21)13-5-7-14(22-4)8-6-13/h5-8H,9-12H2,1-4H3

InChI Key

DAUIPRDCRRZNIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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